2-Hydroxy Hippuric Acid-13C2,15N

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy Hippuric Acid-13C2,15N, also known as N-(2-Hydroxybenzoyl)glycine-13C2,15N, o-Hydroxy-hippuric Acid, and Salicyluric Acid-13C2,15N, is a stable isotope labelled metabolite . It is a part of the Hippuric Acid API family . The molecular formula is C713C2H915NO4 and the molecular weight is 198.15 . It is a metabolite of Salicylic Acid and can be associated with dietary intake or bacterial overgrowth .

Synthesis Analysis

The synthesis of 2-Hydroxy Hippuric Acid-13C2,15N involves state-of-the-art technology to produce stable isotopes that are highly enriched and isotopically labeled to the highest standards .Molecular Structure Analysis

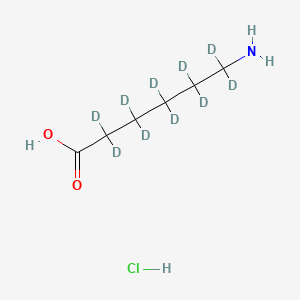

The molecular structure of 2-Hydroxy Hippuric Acid-13C2,15N is represented by the formula C713C2H915NO4 . The molecular weight is 198.15 .Chemical Reactions Analysis

Hippuric acid, which is closely related to 2-Hydroxy Hippuric Acid-13C2,15N, is readily hydrolyzed by hot caustic alkalis to benzoic acid and glycine . Nitrous acid converts it into benzoyl glycolic acid .Physical And Chemical Properties Analysis

2-Hydroxy Hippuric Acid-13C2,15N is a solid substance . It should be stored at 4° C . Its melting point is between 168-171° C (dec.) .Mechanism of Action

Biochemically, hippuric acid is produced from benzoic acid and glycine, which occurs in the liver, intestine, and kidneys . In terms of mechanism, benzoic acid is converted to benzoyl CoA, an acylating agent . Hippuric acid may be formed from the essential amino acid phenylalanine through at least two pathways .

properties

CAS RN |

1286521-95-6 |

|---|---|

Product Name |

2-Hydroxy Hippuric Acid-13C2,15N |

Molecular Formula |

C9H9NO4 |

Molecular Weight |

198.152 |

IUPAC Name |

2-[(2-hydroxybenzoyl)amino]acetic acid |

InChI |

InChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)/i5+1,8+1,10+1 |

InChI Key |

ONJSZLXSECQROL-STSDVMRASA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)O |

synonyms |

N-(2-Hydroxybenzoyl)glycine-13C2,15N; o-Hydroxy-hippuric Acid; Salicyluric Acid-13C2,15N; (2-Hydroxybenzoyl)glycine-13C2,15N; 2-Hydroxyhippuric Acid-13C2,15N; NSC 524135-13C2,15N; Salicyloylglycine-13C2,15N; o-Hydroxyhippuric Acid-13C2,15N; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B587193.png)

![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)